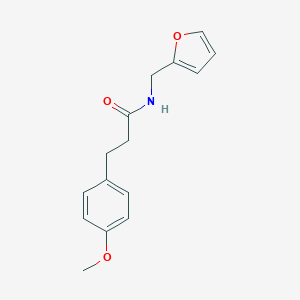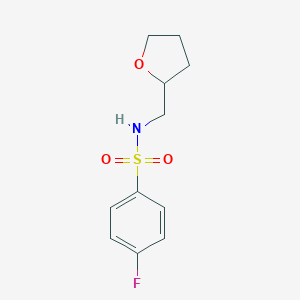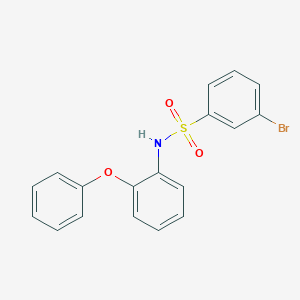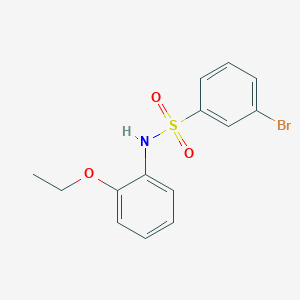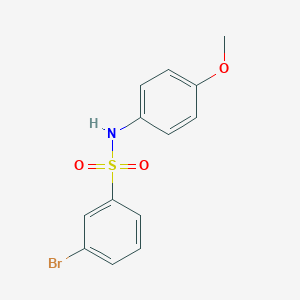![molecular formula C14H11BrN2O2S2 B262856 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate involves the inhibition of specific enzymes involved in cancer cell proliferation and inflammation. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound has the potential to induce apoptosis in cancer cells by activating specific pathways involved in cell death. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate in lab experiments is its potential for use in cancer research. This compound has been found to exhibit potent anti-cancer effects and has the potential to be used as a therapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for research involving 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate. One direction is to further explore its potential for use in cancer research. Studies could focus on optimizing the synthesis method and testing the compound's efficacy in vivo. Additionally, future research could focus on exploring the potential for this compound to be used in other research applications, such as anti-inflammatory and neuroprotective agents. Finally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate involves a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-thiol to form 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-bromobenzoyl chloride. The final step involves the reaction of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-bromobenzoyl chloride with 2-butyn-1-ol to form this compound.
Applications De Recherche Scientifique
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate has been found to exhibit potential for use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been found to exhibit potential for use as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C14H11BrN2O2S2 |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-10-16-17-14(21-10)20-9-3-2-8-19-13(18)11-4-6-12(15)7-5-11/h4-7H,8-9H2,1H3 |
Clé InChI |
UDGSCPSIPPVQKX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC#CCOC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC1=NN=C(S1)SCC#CCOC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)



